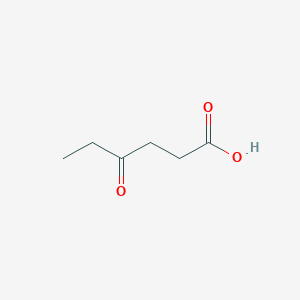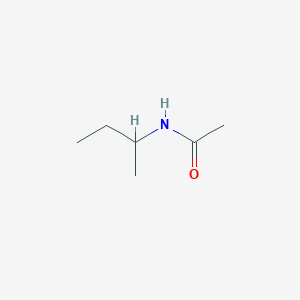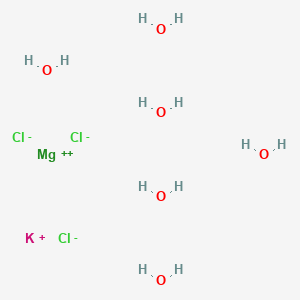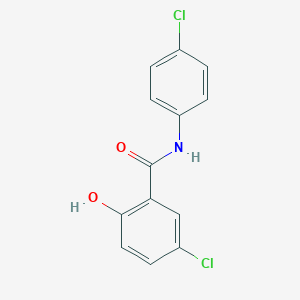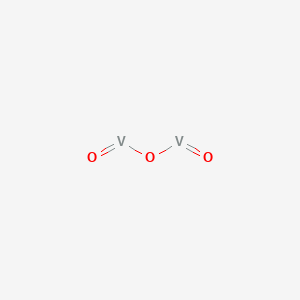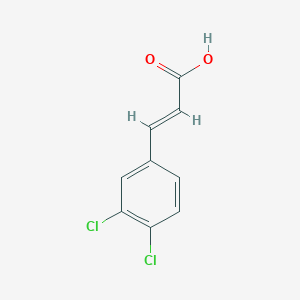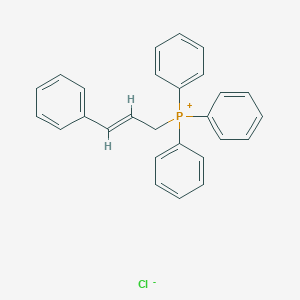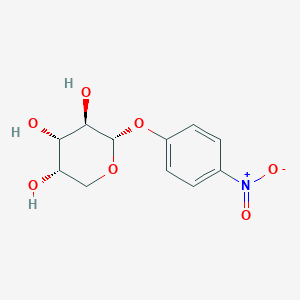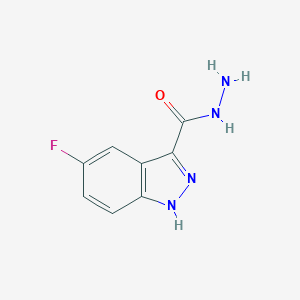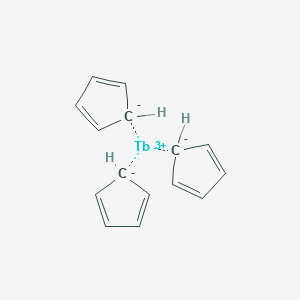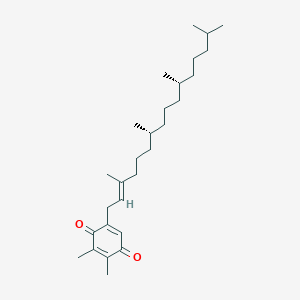
Phytylplastoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytylplastoquinone (Phytol-PQ) is a naturally occurring isoprenoid compound that is vital for photosynthesis in plants. It is a derivative of plastoquinone, which is a quinone molecule that is involved in electron transport during photosynthesis. Phytol-PQ is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which is also known as the non-mevalonate pathway. This pathway is exclusive to plants and some bacteria, making Phytol-PQ a unique molecule with a range of interesting properties.
作用機序
The mechanism of action of Phytol-PQ is not fully understood, but it is known to play a crucial role in the electron transport process during photosynthesis. Phytol-PQ is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH. Phytol-PQ has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
生化学的および生理学的効果
Phytol-PQ has a range of biochemical and physiological effects, including its role in photosynthesis and its potential use as an antioxidant and anti-inflammatory agent. It has also been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections. Additionally, Phytol-PQ has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
Phytol-PQ has several advantages for use in lab experiments, including its availability in large quantities and its stability under a range of conditions. However, it also has some limitations, including its insolubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using Phytol-PQ.
将来の方向性
There are several future directions for research on Phytol-PQ. One area of interest is the development of new drugs and therapies based on the properties of Phytol-PQ, such as its antioxidant and anti-inflammatory properties. Another area of interest is the study of the role of Phytol-PQ in photosynthesis and the development of new methods for improving photosynthetic efficiency in plants. Additionally, the potential use of Phytol-PQ in the treatment of neurodegenerative diseases and bacterial infections is an area of active research. Further studies are needed to fully understand the properties and potential uses of Phytol-PQ.
In conclusion, Phytol-PQ is a unique molecule with a range of interesting properties that has been the subject of extensive research. Its role in photosynthesis, potential use as an antioxidant and anti-inflammatory agent, and its antimicrobial and neuroprotective properties make it a molecule of great interest for future research.
合成法
The synthesis of Phytol-PQ occurs in the chloroplasts of plants through the MEP pathway. This pathway involves the conversion of glyceraldehyde 3-phosphate and pyruvate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules then combine to form geranylgeranyl pyrophosphate (GGPP), which is the precursor for Phytol-PQ synthesis. The final step in the synthesis of Phytol-PQ involves the attachment of a phytyl tail to the quinone ring of plastoquinone.
科学的研究の応用
Phytol-PQ has been the subject of extensive research due to its unique properties. It has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of cancer cells. Phytol-PQ has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, Phytol-PQ has been studied for its potential use in the development of new drugs and therapies.
特性
CAS番号 |
1177-24-8 |
|---|---|
製品名 |
Phytylplastoquinone |
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC名 |
2,3-dimethyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22H,8-16,18H2,1-7H3/b23-17+/t21-,22-/m1/s1 |
InChIキー |
ZPVFWTSVFVOTQH-WGEODTKDSA-N |
異性体SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
正規SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
同義語 |
phytylplastoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



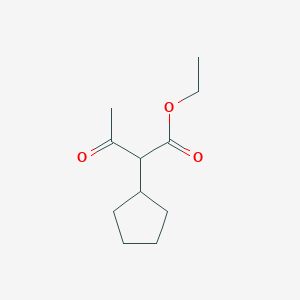
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
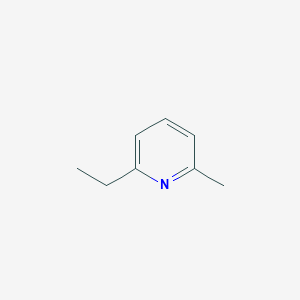
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
